Semapimod 4HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Semapimod tetrahydrochloride is synthesized through a multi-step process involving the reaction of N,N’-bis(3,5-diacetylphenyl) decanediamide with amidinohydrazone. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: The industrial production of semapimod tetrahydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its tetrahydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Semapimod tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of semapimod .
Scientific Research Applications
Chemistry: It is used as a research tool to study inflammatory pathways and cytokine production.
Biology: It helps in understanding the mechanisms of inflammation and immune responses.
Medicine: It has shown promise in treating conditions such as Crohn’s disease, rheumatoid arthritis, and other inflammatory disorders.
Industry: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents
Mechanism of Action
Semapimod tetrahydrochloride exerts its effects by inhibiting the uptake of arginine, which is required for nitric oxide synthesis by inflammatory macrophages. It also inhibits the activation of p38 MAP kinase and the translation efficiency of tumor necrosis factor production. Additionally, it stimulates the vagus nerve, down-regulating inflammatory pathways via the cholinergic anti-inflammatory pathway .
Comparison with Similar Compounds
- Geldanamycin
- Radicicol
Properties
IUPAC Name |
N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHASPGBAIQZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56Cl4N18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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